molecular formula C6H9N3 B1305482 3,5-Dimethylpyrazin-2-amine CAS No. 91678-81-8

3,5-Dimethylpyrazin-2-amine

Cat. No. B1305482
CAS RN: 91678-81-8
M. Wt: 123.16 g/mol
InChI Key: GZZRWBRYYZGTNW-UHFFFAOYSA-N
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Description

3,5-Dimethylpyrazin-2-amine is a derivative of pyrazine, a heterocyclic aromatic organic compound with a bicyclic structure composed of two nitrogen atoms and four carbon atoms in a six-membered ring. The compound is characterized by the presence of two methyl groups at the 3 and 5 positions and an amine group at the 2 position of the pyrazine ring.

Synthesis Analysis

The synthesis of derivatives related to 3,5-dimethylpyrazin-2-amine involves various strategies. For instance, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands, which are structurally related to 3,5-dimethylpyrazin-2-amine, has been achieved by aminoalkylation of 3,5-dimethylpyrazole . This method provides an entry point to new water-soluble pyrazolate rhodium(I) complexes, indicating the versatility of the dimethylpyrazine framework in coordination chemistry.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,5-dimethylpyrazin-2-amine has been elucidated through various analytical techniques. For example, the X-ray structure analysis of pyrazolate rhodium(I) complexes derived from dimethylpyrazole ligands has confirmed the neutral nature of bridging-pyrazolate ligands and has provided insights into the family of compounds to which these complexes belong .

Chemical Reactions Analysis

The reactivity of dimethylpyrazine derivatives has been explored in several studies. The reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines leads to the formation of pyrazolo[3,4-d]pyrimidines, showcasing the potential of dimethylpyrazine derivatives to engage in heterocycle formation . Additionally, the synthesis of pyrazinamide, a drug with a pyrazine core, from 2,5-dimethylpyrazine through oxidative ammonolysis demonstrates the chemical reactivity of the dimethylpyrazine moiety under catalytic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethylpyrazin-2-amine and its derivatives are influenced by the substituents on the pyrazine ring. The solubility of pyrazolate rhodium(I) complexes in polar solvents such as water is attributed to the presence of aminoalkyl groups and the zwitterionic nature of the pyrazolate-ammonium forms . The synthesis of dimethylpyrazin-2-one isomers under prebiotic-like conditions also highlights the stability and potential biological relevance of dimethylpyrazine derivatives .

Scientific Research Applications

In Situ Synthesis and Complex Formation

3,5-Dimethylpyrazin-2-amine plays a role in the in situ synthesis of various complexes. For example, Adach et al. (2016) reported the synthesis and X-ray structures of novel cationic–anionic complexes using this compound. These complexes demonstrated substantial antitumor activity against several types of human cancer cells, including colorectal adenocarcinomas and lung carcinoma (Adach, Daszkiewicz, & Tyszka-Czochara, 2016).

Prebiotic Chemistry

In the context of prebiotic chemistry, 3,5-Dimethylpyrazin-2-amine has been identified as a potential component in early replicating molecules. Weber (2008) discussed its formation in reactions involving prebiotic substrates, suggesting its role in early life chemistry (Weber, 2008).

Ligand Formation and Metal Complexes

This compound has been used in the formation of various ligands and metal complexes. For instance, Zamora, Pons, and Ros (2004) synthesized Rh(I) complexes using tris(pyrazolyl)amine and bis(pyrazolyl)amine ligands, where 3,5-Dimethylpyrazin-2-amine played a crucial role (Zamora, Pons, & Ros, 2004).

Antitumor Activity

Adach et al. (2015) conducted experimental and theoretical studies on oxovanadium(IV) complexes with pincer ligands obtained in situ from this compound. These complexes exhibited anti-proliferative activity towards various human cancer cells (Adach, Daszkiewicz, Tyszka-Czochara, & Barszcz, 2015).

Crystal Structure Analysis

Feng Xu et al. (2012) synthesized unsymmetrical 1,2,4,5-tetrazine derivatives using 3,5-Dimethylpyrazin-2-amine and analyzed their crystal structures, revealing insights into their stabilization and bonding patterns (Xu, Yang, Jiang, & Ke, 2012).

properties

IUPAC Name

3,5-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZRWBRYYZGTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379209
Record name 3,5-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylpyrazin-2-amine

CAS RN

91678-81-8
Record name 3,5-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3,5-dimethylpyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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